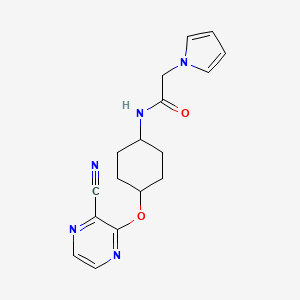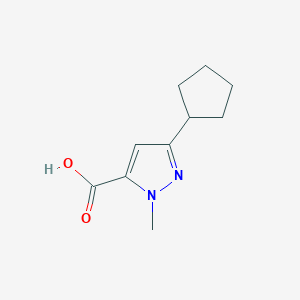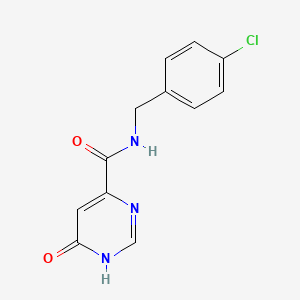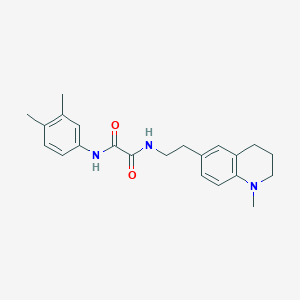
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .
Synthesis Analysis
The synthesis of this compound involves the transformation of a morpholine moiety into a piperazine moiety . This transformation resulted in potent glycogen synthase kinase-3β inhibitors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide core . The nitrogen atom of the piperazine moiety forms a hydrogen bond with the oxygen atom of the main chain of Gln185 . This interaction may contribute to the increased activity of the compound compared to its phenylmorpholine analogues .Chemical Reactions Analysis
The compound exhibits inhibitory activity against acetylcholinesterase (AChE), with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .Scientific Research Applications
Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which include “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide”, were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds act as acetylcholinesterase inhibitors (AChEIs).
Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM, indicating that compound 6g was a selective AChE inhibitor .
Glycogen Synthase Kinase-3β Inhibitors
Another application of “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide” is as a glycogen synthase kinase-3β (GSK-3β) inhibitor. GSK-3β is a protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell division.
Inhibitors of GSK-3β have been studied for their potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. The transformation of the morpholine moiety into a piperazine moiety resulted in potent GSK-3β inhibitors. SAR studies focused on the phenyl moiety revealed that a 4-fluoro-2-methoxy group afforded potent inhibitory activity toward GSK-3β .
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .
Mode of Action
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down ACh . This results in an increase in the concentration of ACh, enhancing cognition functions .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, it prevents the breakdown of ACh, leading to an increase in the level of ACh . This enhances the transmission of signals in the cholinergic neurons, which are involved in learning and memory .
Pharmacokinetics
The compound’s inhibitory activity against ache has been evaluated in vitro . More research is needed to determine its ADME properties and their impact on bioavailability.
Result of Action
The inhibition of AChE by 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide leads to an increase in the level of ACh . This can enhance cognition functions, making the compound potentially useful for the treatment of Alzheimer’s disease (AD) .
Future Directions
properties
IUPAC Name |
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-17-6-4-5-16(13-17)20(28)25-18-14-23-21(24-15-18)27-11-9-26(10-12-27)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRKYELDPNLJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2876037.png)


![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)
![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)



![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)
![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)
